1-Ethyl-3,3-diphenylpyrrolidin-2-imine hydrochloride
Description
1-Ethyl-3,3-diphenylpyrrolidin-2-imine hydrochloride (CAS 62-31-7) is a pyrrolidine-derived compound featuring an ethyl group at the 1-position and two phenyl groups at the 3,3-positions of the pyrrolidin-2-imine ring. It is structurally related to doxapram hydrochloride (1-ethyl-3,3-diphenyl-2-pyrrolidinone hydrochloride), a respiratory stimulant used in veterinary and human medicine to counteract respiratory depression caused by anesthesia or other central nervous system depressants .
Properties
CAS No. |
7468-33-9 |
|---|---|
Molecular Formula |
C18H21ClN2 |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
1-ethyl-3,3-diphenylpyrrolidin-2-imine;hydrochloride |
InChI |
InChI=1S/C18H20N2.ClH/c1-2-20-14-13-18(17(20)19,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,19H,2,13-14H2,1H3;1H |
InChI Key |
KCRBIMWBALHTOD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C1=N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3,3-diphenylpyrrolidin-2-imine hydrochloride typically involves the reaction of ethylamine with 3,3-diphenylpyrrolidine-2-one. The reaction is carried out under controlled conditions to ensure the formation of the desired imine compound. The hydrochloride salt is then formed by reacting the imine with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3,3-diphenylpyrrolidin-2-imine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The imine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various substituted imines, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-3,3-diphenylpyrrolidin-2-imine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-3,3-diphenylpyrrolidin-2-imine hydrochloride involves its ability to form stable intermediates with various biological molecules. It targets specific molecular pathways, including enzyme inhibition and protein binding, which can lead to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one (CAS 3192-64-1): Features a chloroethyl substituent and a pyrrolidin-2-one ring, differing in both substituent and ring oxidation state (ketone vs. imine) .
1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride (CAS 83441-26-3): A pyridine-derived imine with a benzyl group, altering ring aromaticity and steric effects .
Pharmacological Activity
- 1-Ethyl-3,3-diphenylpyrrolidin-2-imine Hydrochloride : Used as an analeptic (doxapram), acting as a central respiratory stimulant by antagonizing inhibitory neurotransmitters like GABA .
- 1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride: No reported therapeutic use, but pyridine imines are often explored in catalysis or as intermediates in drug synthesis .
- 3-(2,3-Dichlorophenoxy)pyrrolidine Hydrochloride: Halogenated phenoxy groups are associated with antimicrobial or pesticidal activity, though specific data are lacking .
Physicochemical Properties
Biological Activity
1-Ethyl-3,3-diphenylpyrrolidin-2-imine hydrochloride is a compound of interest due to its potential biological activity and applications in pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C18H19ClN2 and a molecular weight of approximately 300.81 g/mol. The compound features a pyrrolidine ring with ethyl and diphenyl substituents, contributing to its pharmacological profile.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin. It is hypothesized to act as a modulator of these pathways, influencing mood and pain perception.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Analgesic Effects : Studies have shown that derivatives of pyrrolidine compounds can provide pain relief through opioid receptor modulation. For instance, methadone, a structurally related compound, has been demonstrated to produce significant analgesic effects in clinical settings .
- Neuroprotective Properties : Compounds similar to this compound have been investigated for their neuroprotective effects against neurodegenerative diseases. They may help mitigate oxidative stress and apoptosis in neuronal cells.
Case Studies
A review of literature reveals several case studies highlighting the compound's efficacy:
- Pain Management in Pediatric Patients :
-
Neuroprotection in Animal Models :
- Research on pyrrolidine derivatives has shown promise in protecting against neuronal damage in models of Alzheimer's disease. These studies suggest that the compound may enhance cognitive function by reducing amyloid-beta toxicity.
Comparative Biological Activity Table
The following table summarizes some comparative biological activities of this compound and related compounds:
| Compound | Analgesic Activity | Neuroprotective Effects | Mechanism of Action |
|---|---|---|---|
| 1-Ethyl-3,3-diphenylpyrrolidin-2-imine HCl | Moderate | Potential | Dopamine/serotonin modulation |
| Methadone | High | Limited | Opioid receptor agonism |
| EDDP (Metabolite of Methadone) | Low | Moderate | Mu-opioid receptor interaction |
Safety and Toxicity
While the therapeutic potential is significant, safety profiles must be considered. Related compounds have shown varying degrees of toxicity depending on dosage and individual patient factors. Monitoring for side effects such as respiratory depression or sedation is crucial during clinical application.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
